Ethyl 5-methylfuran-3-carboxylate

概要

説明

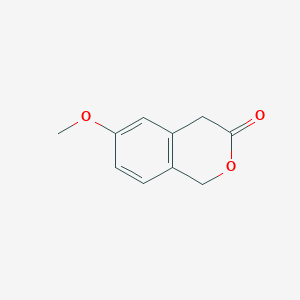

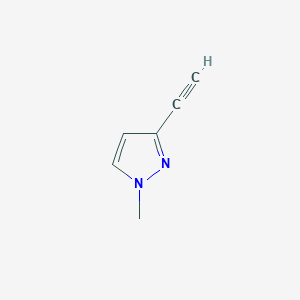

Ethyl 5-methylfuran-3-carboxylate is a compound that is part of a broader class of furan derivatives. These compounds are of significant interest due to their presence in various natural products and their utility in pharmaceuticals. The compound itself is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The ring is substituted with a methyl group and an ester functional group, which in this case is an ethyl ester .

Synthesis Analysis

The synthesis of ethyl 5-methylfuran-3-carboxylate and its derivatives has been explored through various methods. One approach involves the reaction of fur-2-oylmethyltriphenylarsonium bromide with ethyl 2-acetyl-3-arylacrylate using K2CO3 as a base, which yields multi-substituted dihydrofurans with high stereoselectivity . Another method includes the electrochemical reduction of 5-(chloromethyl)furfural (CMF) derivatives to produce furylogous enolate anions, which can be further reacted to yield different furan carboxylates . Additionally, the Michael reaction has been employed to synthesize ethyl 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates, which can undergo further transformations .

Molecular Structure Analysis

The molecular structure of ethyl 5-methylfuran-3-carboxylate derivatives has been elucidated using various spectroscopic techniques such as IR, H-1 NMR, MS, and HRMS. These techniques confirm the presence of the furan ring, the methyl group, and the ester moiety . Computational studies, including specific rotation computations and the Polarizable Continuum Model, have been used to determine the absolute configuration of related compounds .

Chemical Reactions Analysis

Ethyl 5-methylfuran-3-carboxylate can undergo a variety of chemical reactions. For instance, bromination and subsequent reactions with nucleophiles have been used to synthesize thiadiazole derivatives . The compound can also be transformed into biologically active derivatives, as demonstrated by the synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, which exhibit cytotoxicity against cancer cell lines and antibacterial activity . Furthermore, halomethyl derivatives of alkyl 5-isobutylfuran-3-carboxylates have been shown to undergo reactions with phosphites, leading to a range of phosphorylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-methylfuran-3-carboxylate derivatives are influenced by their functional groups. The ester group, for example, can participate in hydrolysis reactions, while the methyl group can be involved in bromination reactions . The reactivity of the furan ring itself is also significant, as seen in the intramolecular cyclization reactions to form fused heterocyclic compounds . Additionally, the synthesis of trans-ethyl 5-aroyl-4-aryl-2-((arylsulfonyl)methyl)-4,5-dihydrofuran-3-carboxylates showcases the ability to form multiple bonds and introduce various substituents onto the furan ring .

科学的研究の応用

Application in Organic Chemistry

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Ethyl 5-methylfuran-3-carboxylate is used in the regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates . These furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms . They also serve as structural motifs in biologically active drug molecules .

- Methods of Application or Experimental Procedures : The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .

- Results or Outcomes : The current method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .

Synthesis of Polysubstituted Furans

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Ethyl 5-methylfuran-3-carboxylate is used in the synthesis of polysubstituted furans from various sulfonium acylmethylides and acetylenic esters . These furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms . They also serve as structural motifs in biologically active drug molecules .

- Methods of Application or Experimental Procedures : The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .

- Results or Outcomes : The current method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .

Synthesis of Aryl Gem-Dibromoethenes

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Ethyl 5-methylfuran-3-carboxylate is used in the synthesis of aryl gem-dibromoethenes . These compounds are important in the field of organic chemistry for the synthesis of various organic compounds .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results or Outcomes : The outcome of this application is the successful synthesis of aryl gem-dibromoethenes .

Synthesis of Polysubstituted Furans

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Ethyl 5-methylfuran-3-carboxylate is used in the synthesis of polysubstituted furans from various sulfonium acylmethylides and acetylenic esters . These furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms . They also serve as structural motifs in biologically active drug molecules .

- Methods of Application or Experimental Procedures : The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .

- Results or Outcomes : The current method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .

Synthesis of Aryl Gem-Dibromoethenes

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Ethyl 5-methylfuran-3-carboxylate is used in the synthesis of aryl gem-dibromoethenes . These compounds are important in the field of organic chemistry for the synthesis of various organic compounds .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results or Outcomes : The outcome of this application is the successful synthesis of aryl gem-dibromoethenes .

Safety And Hazards

The safety data sheet for Ethyl 5-methylfuran-3-carboxylate indicates that it should be handled with care . Personal protective equipment, including face protection, should be worn when handling this compound . It is also recommended to ensure adequate ventilation and avoid contact with skin, eyes, or clothing .

将来の方向性

The synthesis of polysubstituted furans, including Ethyl 5-methylfuran-3-carboxylate, is an active area of research . These compounds are not only important building blocks in organic chemistry but also have significant biological properties . Future research may focus on developing more efficient methods for their synthesis and exploring their potential applications in pharmacology .

特性

IUPAC Name |

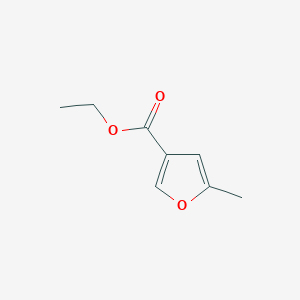

ethyl 5-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-10-8(9)7-4-6(2)11-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVHSZJXVCZRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20490767 | |

| Record name | Ethyl 5-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methylfuran-3-carboxylate | |

CAS RN |

26501-83-7 | |

| Record name | Ethyl 5-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。